Carvyl propioate
Carvyl propioate
Carvyl propionate, also known as fema 2251, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Carvyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, carvyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Carvyl propionate has a sweet, fruity, and minty taste.
Brand Name:
Vulcanchem
CAS No.:
97-45-0
VCID:
VC0522769
InChI:
InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3
SMILES:
CCC(=O)OC1CC(CC=C1C)C(=C)C
Molecular Formula:
C13H20O2
Molecular Weight:
208.3 g/mol
Carvyl propioate
CAS No.: 97-45-0
Inhibitors
VCID: VC0522769
Molecular Formula: C13H20O2
Molecular Weight: 208.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 97-45-0 |
---|---|
Product Name | Carvyl propioate |
Molecular Formula | C13H20O2 |
Molecular Weight | 208.3 g/mol |
IUPAC Name | (2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl) propanoate |
Standard InChI | InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3 |
Standard InChIKey | DFVXNZOMAOGTBL-UHFFFAOYSA-N |
SMILES | CCC(=O)OC1CC(CC=C1C)C(=C)C |
Canonical SMILES | CCC(=O)OC1CC(CC=C1C)C(=C)C |
Appearance | Solid powder |
Density | 0.942-0.962 |
Physical Description | colourless slightly oily liquid with a minty-spearminty herbaceous odou |
Description | Carvyl propionate, also known as fema 2251, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Carvyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, carvyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Carvyl propionate has a sweet, fruity, and minty taste. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | insoluble in water; soluble in alcohol and most fixed oils |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Carvyl propioate; AI3-26372; FEMA No. 2251; |
Reference | 1: Jakobs R, Müller C. Effects of intraspecific and intra-individual differences in plant quality on preference and performance of monophagous aphid species. Oecologia. 2018 Jan;186(1):173-184. doi: 10.1007/s00442-017-3998-x. Epub 2017 Nov 15. PubMed PMID: 29143149. 2: Pellegrini MC, Alonso-Salces RM, Umpierrez ML, Rossini C, Fuselli SR. Chemical Composition, Antimicrobial Activity, and Mode of Action of Essential Oils against Paenibacillus larvae, Etiological Agent of American Foulbrood on Apis mellifera. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600382. Epub 2017 Mar 20. PubMed PMID: 27943550. 3: Seebaluck R, Gurib-Fakim A, Mahomoodally F. Medicinal plants from the genus Acalypha (Euphorbiaceae)--a review of their ethnopharmacology and phytochemistry. J Ethnopharmacol. 2015 Jan 15;159:137-57. doi: 10.1016/j.jep.2014.10.040. Epub 2014 Oct 30. Review. PubMed PMID: 25446604. 4: Kleine S, Müller C. Drought stress and leaf herbivory affect root terpenoid concentrations and growth of Tanacetum vulgare. J Chem Ecol. 2014 Oct;40(10):1115-25. doi: 10.1007/s10886-014-0505-2. Epub 2014 Oct 15. PubMed PMID: 25315354. 5: Kleine S, Müller C. Differences in shoot and root terpenoid profiles and plant responses to fertilisation in Tanacetum vulgare. Phytochemistry. 2013 Dec;96:123-31. doi: 10.1016/j.phytochem.2013.09.018. Epub 2013 Oct 12. PubMed PMID: 24128753. 6: Wang M, Xi H, Cun D, Chen Y, Xu Y, Fang L. l-Carvyl esters as penetration enhancers for the transdermal delivery of 5-fluorouracil. AAPS PharmSciTech. 2013 Jun;14(2):669-74. doi: 10.1208/s12249-013-9952-2. Epub 2013 Mar 30. PubMed PMID: 23543605; PubMed Central PMCID: PMC3665999. 7: Monforte MT, Tzakou O, Nostro A, Zimbalatti V, Galati EM. Chemical composition and biological activities of Calamintha officinalis Moench essential oil. J Med Food. 2011 Mar;14(3):297-303. doi: 10.1089/jmf.2009.0191. Epub 2010 Dec 13. PubMed PMID: 21142949. 8: Jardim CM, Jham GN, Dhingra OD, Freire MM. Composition and antifungal activity of the essential oil of the Brazilian Chenopodium ambrosioides L. J Chem Ecol. 2008 Sep;34(9):1213-8. doi: 10.1007/s10886-008-9526-z. Epub 2008 Aug 5. PubMed PMID: 18679750. 9: Loziene K, Vaiciūniene J, Venskutonis PR. Chemical composition of the essential oil of creeping thyme (Thymus serpyllum s.l.) growing wild in Lithuania. Planta Med. 1998 Dec;64(8):772-3. PubMed PMID: 17253326. 10: Lima MA, Silveira ER, Marques MS, Santos RH, Gambardela MT. Biologically active flavonoids and terpenoids from Egletes viscosa. Phytochemistry. 1996 Jan;41(1):217-23. PubMed PMID: 8588867. |
PubChem Compound | 7336 |
Last Modified | Nov 12 2021 |
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